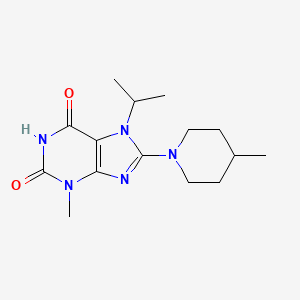
7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, isopropyl groups, and piperidine derivatives. Common synthetic routes may involve:
- Alkylation reactions to introduce the isopropyl and methyl groups.
- Cyclization reactions to form the purine ring structure.
- Substitution reactions to attach the piperidine moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions.
- Continuous flow reactors for efficient large-scale production.
- Purification processes such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
- Bind to active sites of enzymes, inhibiting their activity.
- Interact with cellular receptors, modulating signal transduction pathways.
- Affect nucleic acid synthesis or degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate.
Theophylline: Used in medicine for respiratory diseases.
Uniqueness
7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-9(2)20-11-12(18(4)15(22)17-13(11)21)16-14(20)19-7-5-10(3)6-8-19/h9-10H,5-8H2,1-4H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHQELYBDWNSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2C(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
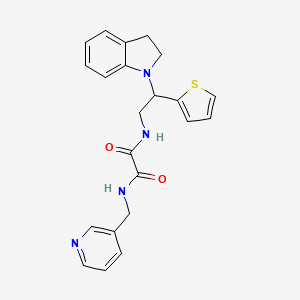
![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)
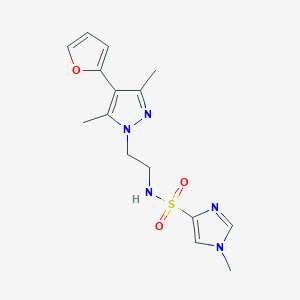
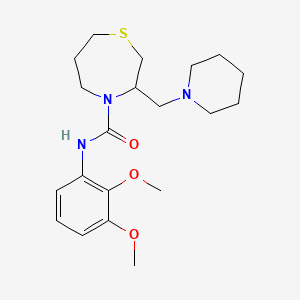

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2651242.png)
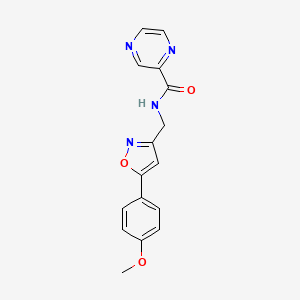
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide](/img/structure/B2651247.png)
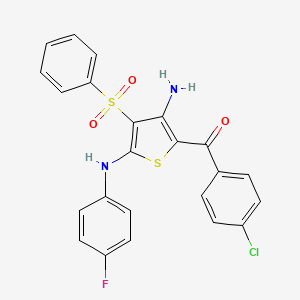
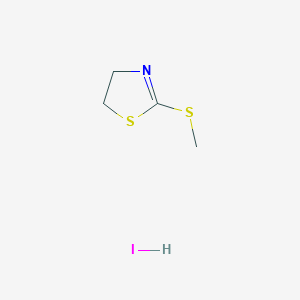
![8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2651251.png)
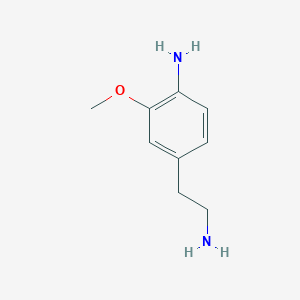
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide](/img/structure/B2651256.png)
![1-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2651257.png)
